molecular formula C7H9BrN2O2S B13679131 4-Amino-3-bromo-5-methylbenzenesulfonamide

4-Amino-3-bromo-5-methylbenzenesulfonamide

Cat. No.: B13679131
M. Wt: 265.13 g/mol
InChI Key: HAFWKRCVTLWGGR-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with an amino group, a bromine atom, a methyl group, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-methylbenzenesulfonamide typically involves the bromination of 4-amino-5-methylbenzenesulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Nitro derivatives.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-methylbenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . The compound’s molecular targets include bacterial enzymes and proteins involved in folic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-bromo-5-methylbenzenesulfonamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

4-amino-3-bromo-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

HAFWKRCVTLWGGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Br)S(=O)(=O)N

Origin of Product

United States

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